molecular formula C24H18BrN3O2 B12031703 N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide CAS No. 765276-40-2

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide

Cat. No.: B12031703
CAS No.: 765276-40-2
M. Wt: 460.3 g/mol
InChI Key: FOSHBBWRVSHGPM-MZJWZYIUSA-N
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Description

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an anthrylmethylene group, a hydrazino group, and a bromobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 9-anthraldehyde with hydrazine to form the anthrylmethylene hydrazine intermediate. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The bromobenzamide moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-2-methylbenzamide
  • N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-methylbenzamide
  • N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-methylbenzamide

Uniqueness

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3-bromobenzamide is unique due to the presence of the bromine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable subject for further research.

Properties

CAS No.

765276-40-2

Molecular Formula

C24H18BrN3O2

Molecular Weight

460.3 g/mol

IUPAC Name

N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-3-bromobenzamide

InChI

InChI=1S/C24H18BrN3O2/c25-19-9-5-8-18(13-19)24(30)26-15-23(29)28-27-14-22-20-10-3-1-6-16(20)12-17-7-2-4-11-21(17)22/h1-14H,15H2,(H,26,30)(H,28,29)/b27-14+

InChI Key

FOSHBBWRVSHGPM-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CNC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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